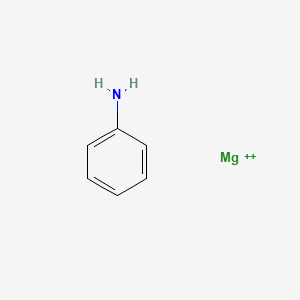
Magnesium bis(phenylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium bis(phenylamide) is an organomagnesium compound with the chemical formula ( \text{C}_6\text{H}_5\text{N-Mg-NC}_6\text{H}_5 ) It is a coordination complex where magnesium is bonded to two phenylamide ligands
準備方法
Synthetic Routes and Reaction Conditions
Magnesium bis(phenylamide) can be synthesized through several methods. One common approach involves the reaction of magnesium metal with phenylamine (aniline) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{Mg} + 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Mg(NHC}_6\text{H}_5)_2 + \text{H}_2 ]
The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The solvent used can vary, but common choices include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of magnesium bis(phenylamide) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Magnesium bis(phenylamide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylamide ligands are replaced by other nucleophiles.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: It can undergo oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and other amines.
Solvents: Typical solvents include THF, diethyl ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures under atmospheric pressure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield magnesium halides and substituted phenylamine derivatives.
科学的研究の応用
Chemistry
In chemistry, magnesium bis(phenylamide) is used as a reagent in organic synthesis. It can act as a nucleophile in various reactions, facilitating the formation of carbon-nitrogen bonds. It is also used in the preparation of other organomagnesium compounds and coordination complexes.
Biology and Medicine
While direct applications in biology and medicine are limited, magnesium bis(phenylamide) can be used in the synthesis of biologically active compounds. Its ability to form stable complexes with various ligands makes it useful in the development of new pharmaceuticals and diagnostic agents.
Industry
In industry, magnesium bis(phenylamide) is used in the production of polymers and other advanced materials. Its reactivity and coordination properties make it valuable in catalysis and material science applications.
作用機序
The mechanism of action of magnesium bis(phenylamide) involves its ability to coordinate with other molecules and ions. The magnesium center can form stable complexes with various ligands, facilitating a range of chemical reactions. The phenylamide ligands can act as nucleophiles, participating in substitution and coordination reactions.
類似化合物との比較
Similar Compounds
Magnesium bis(trimethylsilylamide): Similar in structure but with trimethylsilyl groups instead of phenyl groups.
Magnesium bis(diethylamide): Similar but with diethylamide ligands.
Magnesium bis(phenolato): Similar but with phenolato ligands.
Uniqueness
Magnesium bis(phenylamide) is unique due to the presence of phenyl groups, which can influence its reactivity and coordination properties. The aromatic nature of the phenyl groups can also impact the electronic properties of the compound, making it distinct from other magnesium amides.
特性
CAS番号 |
53894-37-4 |
|---|---|
分子式 |
C6H7MgN+2 |
分子量 |
117.43 g/mol |
IUPAC名 |
magnesium;aniline |
InChI |
InChI=1S/C6H7N.Mg/c7-6-4-2-1-3-5-6;/h1-5H,7H2;/q;+2 |
InChIキー |
GGYZGOJRRPHMCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


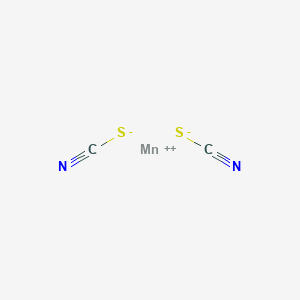
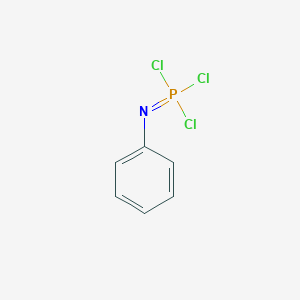
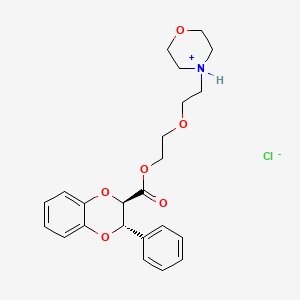


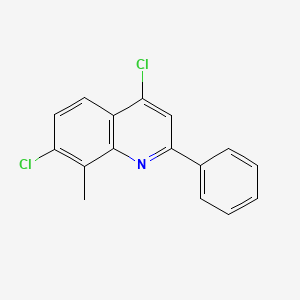
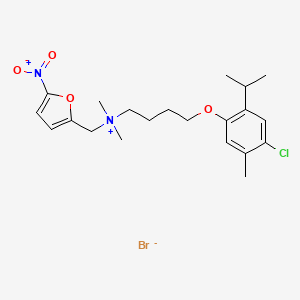
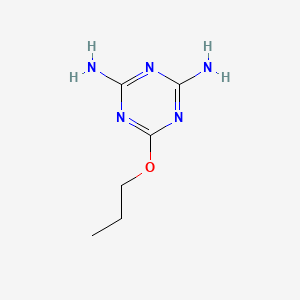

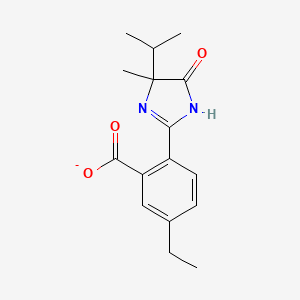
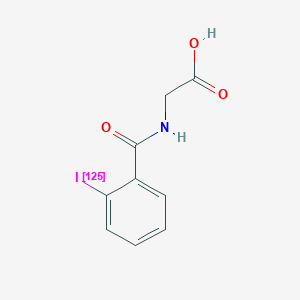
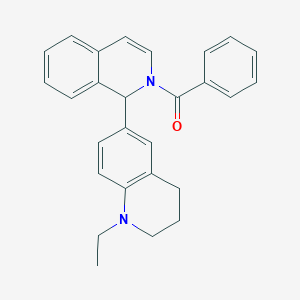
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
